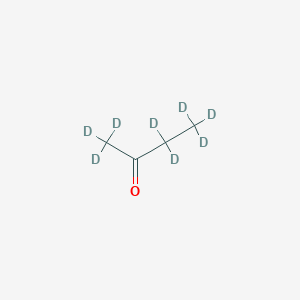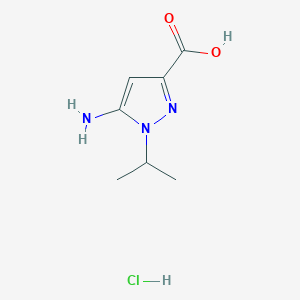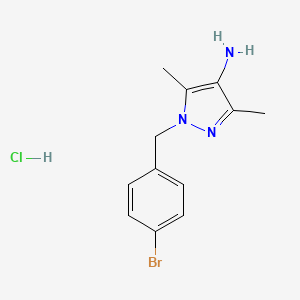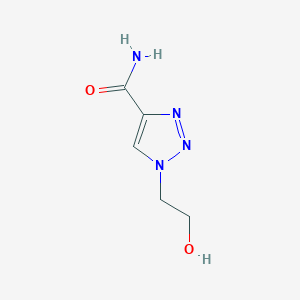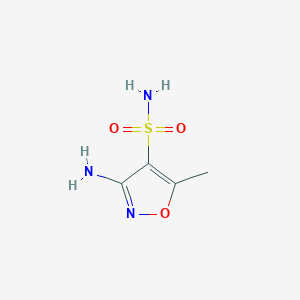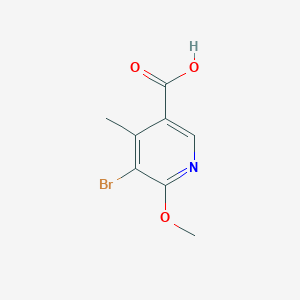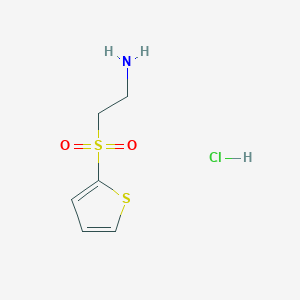
2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride
Descripción general
Descripción
“2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803567-00-1 . It has a molecular weight of 227.74 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(thiophen-2-ylsulfonyl)ethan-1-amine hydrochloride . The InChI code is 1S/C6H9NO2S2.ClH/c7-3-5-11(8,9)6-2-1-4-10-6;/h1-2,4H,3,5,7H2;1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Functionalization of Thiophenes
Thiophene derivatives, including compounds structurally related to 2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride, have been extensively studied for their synthesis and functionalization due to their significant bioactivities and wide range of applications in medicinal chemistry. These compounds are known for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The synthesis of thiophene derivatives has attracted considerable attention, leading to the development of numerous synthetic methods, such as Gewald and Fiesselmann methods, which have been modified and improved over time. Additionally, novel synthetic approaches have been discovered, utilizing diverse catalysts and sometimes elucidating reaction mechanisms. The application of thiophene derivatives extends beyond medicinal chemistry to include their use in organic materials due to their electronic properties, agrochemicals, flavors, and dyes. The ongoing research in thiophene synthesis aims at improving efficiency, versatility, and environmental friendliness, with a focus on applications in natural product synthesis and drug development (Xuan, 2020).
Applications in Organic Synthesis
The utility of N-halo reagents, which may include compounds structurally similar to this compound, has been explored in various organic functional group transformations. These transformations involve oxidation reactions, protection and deprotection of different functional groups, halogenation of saturated and unsaturated compounds, acylation of alcohols, phenols, amines or thiols, epoxidation of alkenes, and aziridination. The synthesis and application of new N-halo reagents, particularly with different halogens, have been encouraged to find more applications in organic synthesis. This area of research is crucial for developing new synthetic methodologies and enhancing the efficiency of organic reactions (Kolvari et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-thiophen-2-ylsulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2.ClH/c7-3-5-11(8,9)6-2-1-4-10-6;/h1-2,4H,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQCNNXGQNHNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1382126.png)
![N,N'-Bis[2-(phenylthio)phenyl]urea](/img/structure/B1382128.png)


